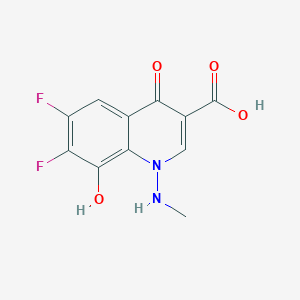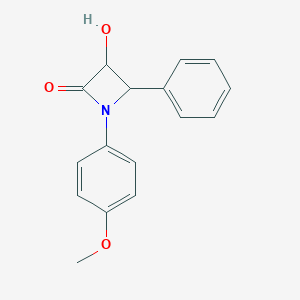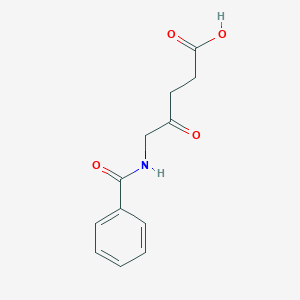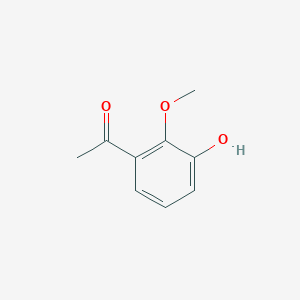
1-(3-Hydroxy-2-methoxyphenyl)ethanone
Vue d'ensemble
Description
1-(3-Hydroxy-2-methoxyphenyl)ethanone is an aromatic ketone with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is also known by other names such as Acetophenone, 2’-hydroxy-4’-methoxy-; Paeonal; Paeonol; Peonol; Resacetophenone-4-methyl ether; 2-Hydroxy-4-methoxyacetophenone; 2’-Hydroxy-4’-methoxyacetophenone; 2-Hydroxy-6-methoxybenzaldehyde .
Synthesis Analysis
The synthesis of 1-(3-Hydroxy-2-methoxyphenyl)ethanone and its isomeric related substances have been reported in a laboratory process and pilot scale synthesis . These impurities namely, 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone impurity), 1-(4-hydroxy-3-methoxyphenyl)-propan-1-one (propiovanillone impurity), 1-(3-hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1), 1-(2-hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) have been synthesized and reported for the first time .Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxy-2-methoxyphenyl)ethanone is available as a 2D Mol file . The spectral characteristics of the synthesized impurities were confirmed with FTIR, 1H NMR and mass spectrometry .Applications De Recherche Scientifique
Medicine: Pharmacological Agent Synthesis
1-(3-Hydroxy-2-methoxyphenyl)ethanone is utilized in the synthesis of pharmacologically active compounds. Its structure is pivotal in the formation of intermediates for drugs that target a range of diseases, including neurological disorders and chronic conditions .
Agriculture: Pesticide Development
In agriculture, this compound serves as a precursor in the synthesis of pesticides. Its chemical properties allow for the creation of substances that are effective in pest control, contributing to crop protection and yield improvement .
Materials Science: Polymer Synthesis
The compound’s reactive phenolic group makes it a candidate for polymer synthesis. It can be incorporated into polymers to enhance material properties such as UV resistance and mechanical strength .
Environmental Science: Pollutant Degradation
Researchers are exploring the use of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in environmental applications, particularly in the degradation of pollutants. Its potential to break down toxic substances could be significant in environmental clean-up efforts .
Food Industry: Flavor and Fragrance Agent
This compound is being studied for its use in the food industry as a flavor and fragrance agent due to its phenolic structure, which is known to contribute to sensory attributes in various food products .
Cosmetics: Skin Care Ingredient
In cosmetics, 1-(3-Hydroxy-2-methoxyphenyl)ethanone may be used as a skin care ingredient. Its antioxidant properties can help in formulating products that protect the skin from oxidative stress .
Analytical Chemistry: Chromatography Standard
Due to its distinct chemical signature, this compound can serve as a standard in chromatographic analysis, helping in the identification and quantification of substances in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
It’s also a subject of interest in biochemistry for enzyme inhibition studies. The compound’s structure allows it to interact with enzymes, providing insights into enzyme function and aiding in the development of inhibitors .
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-hydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHGDYDDWMTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-2-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?
A1: 1-(3-Hydroxy-2-methoxyphenyl)ethanone has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.
Q2: How was 1-(3-Hydroxy-2-methoxyphenyl)ethanone characterized in the research?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of 1-(3-Hydroxy-2-methoxyphenyl)ethanone. These methods included:
- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: Besides its presence as an impurity, has 1-(3-Hydroxy-2-methoxyphenyl)ethanone been found in any other contexts?
A3: Interestingly, 1-(3-Hydroxy-2-methoxyphenyl)ethanone, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




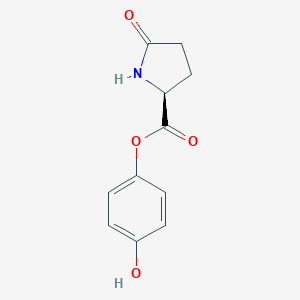




![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)

